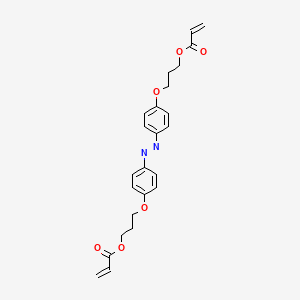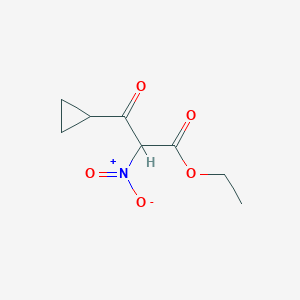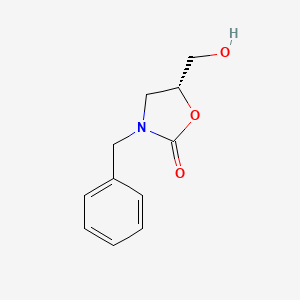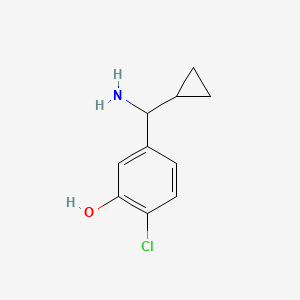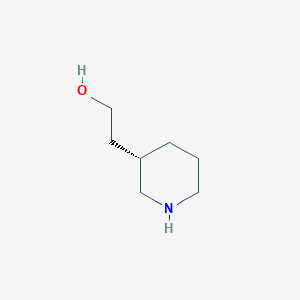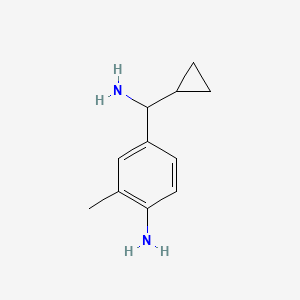
4-(Amino(cyclopropyl)methyl)-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Amino(cyclopropyl)methyl)-2-methylaniline is an organic compound that features a cyclopropyl group attached to an aniline derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Amino(cyclopropyl)methyl)-2-methylaniline typically involves the introduction of the cyclopropyl group to the aniline derivative. One common method is through the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reagents, along with controlled reaction environments, is crucial for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-(Amino(cyclopropyl)methyl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
4-(Amino(cyclopropyl)methyl)-2-methylaniline has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and in the development of new materials.
Biology: It may be studied for its potential biological activities and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications and its role in drug development.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Amino(cyclopropyl)methyl)-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(Amino(cyclopropyl)methyl)-2-methylaniline include other cyclopropyl-substituted aniline derivatives and related aromatic amines.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the cyclopropyl group and the methyl substitution on the aniline ring. These structural characteristics may confer unique chemical and biological properties, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C11H16N2 |
|---|---|
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
4-[amino(cyclopropyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C11H16N2/c1-7-6-9(4-5-10(7)12)11(13)8-2-3-8/h4-6,8,11H,2-3,12-13H2,1H3 |
Clave InChI |
IEJXIJTXUOOHSD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(C2CC2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexylcyclohexanamine;(1R,5R,7S,8R)-4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione](/img/structure/B12973286.png)

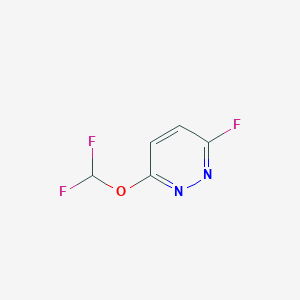

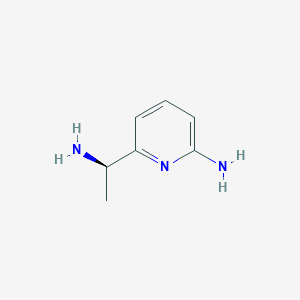
![2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine hydrochloride](/img/structure/B12973315.png)


